
tert-Butyl 4-methyl-3-vinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-methyl-3-vinylbenzoate: is an organic compound with the molecular formula C14H18O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the benzene ring is replaced by a vinyl group. This compound is known for its applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-Butyl 4-methyl-3-vinylbenzoate is through the esterification of 4-methyl-3-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 4-methyl-3-vinylbenzoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high efficiency and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-3-vinylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-methyl-3-vinylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of ester groups on biological activity. It is also employed in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters. It is also explored for its role in the synthesis of prodrugs and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-methyl-3-vinylbenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl benzoate
- tert-Butyl 4-methylbenzoate
- tert-Butyl 3-vinylbenzoate
Comparison: tert-Butyl 4-methyl-3-vinylbenzoate is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The vinyl group allows for additional polymerization reactions, making it more versatile in material science applications .
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
tert-butyl 3-ethenyl-4-methylbenzoate |
InChI |
InChI=1S/C14H18O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 |
InChI-Schlüssel |
LLUJBSKMVMRDFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
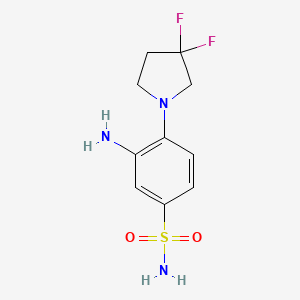
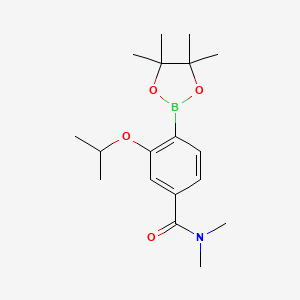
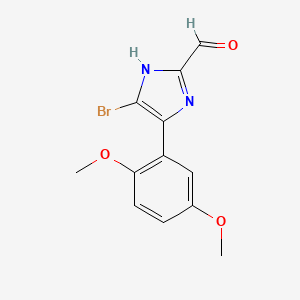

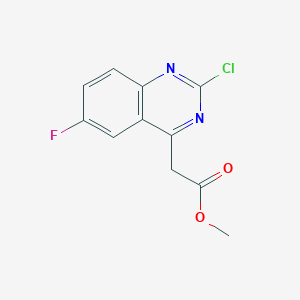
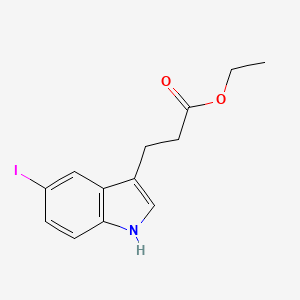
![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)
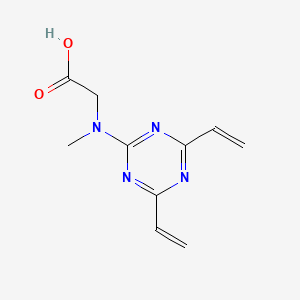

![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/no-structure.png)
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)

